molecular formula C16H11BrClNO2 B307781 (3Z)-5-BROMO-3-[(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

(3Z)-5-BROMO-3-[(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B307781
M. Wt: 364.62 g/mol
InChI Key: XPAWKIXEULNEGZ-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-5-BROMO-3-[(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indolin-2-ones This compound is characterized by the presence of a bromine atom at the 5-position, a chloro group at the 5-position of the benzylidene moiety, and a methoxy group at the 2-position of the benzylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-BROMO-3-[(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindoline-2,3-dione and 5-chloro-2-methoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 5-bromoindoline-2,3-dione and 5-chloro-2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-BROMO-3-[(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Condensation Reactions: The methoxy group can participate in further condensation reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents, while oxidation and reduction can lead to quinones or dihydro derivatives, respectively.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-5-BROMO-3-[(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development. Studies may focus on its activity against certain diseases or its ability to modulate biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (3Z)-5-BROMO-3-[(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-5-bromo-3-(2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    (3Z)-5-bromo-3-(5-chloro-2-hydroxybenzylidene)-1,3-dihydro-2H-indol-2-one: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and interactions.

Uniqueness

The presence of both bromine and chlorine atoms, along with the methoxy group, makes (3Z)-5-BROMO-3-[(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE unique. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C16H11BrClNO2

Molecular Weight

364.62 g/mol

IUPAC Name

(3Z)-5-bromo-3-[(5-chloro-2-methoxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C16H11BrClNO2/c1-21-15-5-3-11(18)6-9(15)7-13-12-8-10(17)2-4-14(12)19-16(13)20/h2-8H,1H3,(H,19,20)/b13-7-

InChI Key

XPAWKIXEULNEGZ-QPEQYQDCSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C=C2C3=C(C=CC(=C3)Br)NC2=O

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C=C2C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.